1-(6-Bromo-naphthalen-2-ylmethyl)-pyrrolidine
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Overview
Description
1-(6-Bromo-naphthalen-2-ylmethyl)-pyrrolidine is an organic compound characterized by the presence of a brominated naphthalene ring attached to a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-naphthalen-2-ylmethyl)-pyrrolidine typically involves the bromination of naphthalene followed by the introduction of a pyrrolidine group. One common method starts with 6-bromo-2-naphthylmethanol, which is then converted to the corresponding bromomethyl derivative using phosphorus tribromide. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromo-naphthalen-2-ylmethyl)-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The brominated naphthalene ring can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form a hydrogenated naphthalene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Hydrogenated naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-Bromo-naphthalen-2-ylmethyl)-pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-naphthalen-2-ylmethyl)-pyrrolidine involves its interaction with specific molecular targets. The brominated naphthalene ring can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the pyrrolidine moiety may interact with various enzymes, inhibiting their activity and leading to downstream biological effects.
Comparison with Similar Compounds
- 6-Bromo-2-naphthylmethanol
- 1-(6-Bromo-naphthalen-2-yl)-heptan-1-one
- 1-(6-Bromo-naphthalen-2-yl)-butan-1-one
Comparison: 1-(6-Bromo-naphthalen-2-ylmethyl)-pyrrolidine is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to 6-Bromo-2-naphthylmethanol, it has enhanced stability and potential for forming more complex structures. The heptan-1-one and butan-1-one derivatives differ in their alkyl chain lengths, affecting their solubility and reactivity.
Properties
IUPAC Name |
1-[(6-bromonaphthalen-2-yl)methyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN/c16-15-6-5-13-9-12(3-4-14(13)10-15)11-17-7-1-2-8-17/h3-6,9-10H,1-2,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMJILMJIUIKRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC3=C(C=C2)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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